molecular formula C8H6BrNO4 B1630403 Methyl 3-bromo-5-nitrobenzoate CAS No. 6307-87-5

Methyl 3-bromo-5-nitrobenzoate

Cat. No.: B1630403
CAS No.: 6307-87-5
M. Wt: 260.04 g/mol
InChI Key: DDJCZBFPZLYREP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-5-nitrobenzoate is an organic compound with the molecular formula C8H6BrNO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted with bromine and nitro groups, respectively. This compound is commonly used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-nitrobenzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-nitrobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Coupling: Boronic acids or esters with a palladium catalyst and a base like potassium carbonate in a solvent such as tetrahydrofuran (THF).

Major Products Formed

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Reduction: Methyl 3-amino-5-bromobenzoate.

    Coupling: Biaryl compounds with diverse functional groups.

Scientific Research Applications

Methyl 3-bromo-5-nitrobenzoate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-nitrobenzoate in chemical reactions involves the activation of the benzene ring by the electron-withdrawing nitro group, making it more susceptible to nucleophilic attack. The bromine atom, being a good leaving group, facilitates substitution reactions. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps involving the catalyst.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-5-nitrobenzoate: Similar structure but with the bromine atom at the ortho position.

    Methyl 3-bromo-4-nitrobenzoate: Bromine and nitro groups at different positions on the benzene ring.

    Methyl 3-chloro-5-nitrobenzoate: Chlorine instead of bromine at the 3-position.

Uniqueness

Methyl 3-bromo-5-nitrobenzoate is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic organic chemistry for creating complex molecules with precision.

Properties

IUPAC Name

methyl 3-bromo-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJCZBFPZLYREP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286229
Record name methyl 3-bromo-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6307-87-5
Record name 6307-87-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44296
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 3-bromo-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-bromo-5-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 3-bromo-5-nitrobenzoic acid (15.4 g, 62.6 mmol) in methanol (120 mL) and sulfuric acid (1.7 mL, 31 mmol) was heated to reflux overnight. After cooling to 0° C. for 0.5 h, the precipitated solid was filtered to give the desired product as a white solid (15.5 g, 95%). LCMS for C8H7BrNO4 (M+H)+: m/z=260.0, 262.0.
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Yield
95%

Synthesis routes and methods II

Procedure details

To an ice cold solution of 3-bromo-5-nitro-benzoic acid (D5) (2.5 g, 10 mmol, 1 equiv) in MeOH (25 ml) was added SOCl2 (1 ml, 15 mmol, 1.5 equiv) dropwise. The resulting solution was allowed to warm to room temperature and was then stirred at 60° C. for 3 h, cooled to room temperature and concentrated in vacuo. The residue was dissolved in AcOEt and the organic layer was washed with saturated aqueous NaHCO3 solution, dried over MgSO4 and concentrated in vacuo to give 3-bromo-5-nitro-benzoic acid methyl ester (D11) (2.6 g, 100%) as a yellow solid. RT=3.22 min
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 3-bromo-5-nitro-benzoic acid (D5) (22.3 g, 90.6 mmol, 1 equiv) in MeOH (300 ml) at 0° C. was added SOCl2 (7.9 ml, 108 mmol, 1.2 equiv) dropwise. The resulting solution was stirred at reflux for 4 hours then cooled to room temperature and concentrated in vacuo. The residue was diluted with AcOEt, washed twice with 2N aqueous NaOH solution and once with brine, dried over MgSO4 and concentrated in vacuo to give 3-bromo-5-nitro-benzoic acid methyl ester (D11) (22.1 g, 94%) as a pale brown solid. RT=3.18 min
Quantity
22.3 g
Type
reactant
Reaction Step One
Name
Quantity
7.9 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of methyl 3-nitrobenzoate (122 g, 674 mmol), silver sulphate (100 g, 320.7 mmol) and concentrated sulfuric acid (750 mL) was stirred mechanically and heated at 90° C. To this mixture was added bromine (37 mL), dropwise, over 2 h. The reaction was stirred another hour, cooled and filtered. The filtrate was mixed with 2 L water and 1 Kg crushed ice. The solid was filtered and dried to afford a mixture of the desired methyl ester and free acid hydrolysis product. The mixture was taken up into methanol (1 L), treated with 10 drops concentrated sulfuric acid and refluxed for 12 h. The reaction mixture was allowed to cool and the crystals that were deposited were collected and dried in a desiccator to afford 126 g (72% yield) of methyl 3-bromo-5-nitrobenzoate (EX-119A): 1H NMR (300 MHz, CDCl3) δ 8.65 (s, 1 H), 8.44 (s, 1 H), 8.37 (s, 1 H), 3.94 (s, 3H).
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
catalyst
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

Prepared according to Procedure S using 3-bromo-5-nitrobenzoic acid (5.0 g, 20.32 mmol), potassium carbonate (5.62 g, 40.6 mmol), DMF (55 mL), and methyl iodide (2.54 mL, 40.6 mmol) to afford methyl 3-bromo-5-nitrobenzoate as an orange amorphous solid. Mass Spectrum (ESI) m/e=261.1 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.62 g
Type
reactant
Reaction Step Two
Quantity
2.54 mL
Type
reactant
Reaction Step Three
Name
Quantity
55 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromo-5-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-bromo-5-nitrobenzoate
Reactant of Route 3
Methyl 3-bromo-5-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-bromo-5-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-bromo-5-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-bromo-5-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.